

Standard Operating Procedure for Handling (±)-LY-426965 Dihydrochloride

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Compound of Interest

Compound Name: (±)-LY-426965 dihydrochloride

Cat. No.: B1675695

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Introduction

This document provides detailed application notes and protocols for the handling and use of (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals.

(±)-LY-426965 dihydrochloride is a research chemical used in neuroscience to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. Its high affinity and selectivity make it a valuable tool for in vitro and in vivo studies.

Compound Information Chemical Properties



Property	Value
Chemical Name	1-cyclohexyl-4-[4-(2-methoxyphenyl)-1- piperazinyl]-2-methyl-2-phenyl-1-butanone, dihydrochloride
Molecular Formula	C28H40Cl2N2O2
Molecular Weight	507.54 g/mol
CAS Number	228418-81-3
Appearance	Solid
Solubility	Soluble in DMSO

Mechanism of Action

(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the 5-HT1A serotonin receptor. It binds to the receptor with high affinity, thereby blocking the binding of the endogenous ligand, serotonin, and other agonists. This antagonism inhibits the downstream signaling cascades typically initiated by 5-HT1A receptor activation.

Safety and Handling

Note: The available Safety Data Sheet (SDS) from at least one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). [1] However, as a potent, centrally-acting research compound and a dihydrochloride salt, it is prudent to handle (±)-LY-426965 dihydrochloride with a high degree of caution, following standard laboratory procedures for handling potentially hazardous chemicals.

Hazard Identification and GHS Classification (Recommended)

Based on the nature of the compound and general principles for handling potent neurochemicals, the following GHS classification should be considered as a precautionary measure:



Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use safety glasses with side shields or goggles.
- Lab Coat: A standard laboratory coat should be worn.
- Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.

Handling Procedures

- Work in a well-ventilated area, preferably in a chemical fume hood.
- · Avoid inhalation of dust or aerosols.
- Avoid contact with skin and eyes.
- · Wash hands thoroughly after handling.

First Aid Measures

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
- If on Skin: Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.



- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C under an inert atmosphere.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
 Do not allow to enter drains or waterways.

Experimental Protocols Preparation of Stock Solutions

- Calculate the required mass of (±)-LY-426965 dihydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM).
- Weigh the compound accurately in a chemical fume hood.
- Add the appropriate volume of DMSO to the solid to achieve the desired concentration.
- Vortex or sonicate until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C.

Representative Experimental Protocol: In Vitro 5-HT1A Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of (±)-LY-426965 dihydrochloride for the 5-HT1A receptor.

Materials:



- Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
- Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
- (±)-LY-426965 dihydrochloride.
- Non-specific binding control: 10 μM Serotonin or 8-OH-DPAT.
- Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.

Procedure:

- Prepare dilutions of (±)-LY-426965 dihydrochloride in assay buffer over a range of concentrations (e.g., 0.1 nM to 10 μM).
- In a 96-well plate, add in the following order:
 - Assay buffer.
 - Cell membranes (typically 10-50 μg of protein per well).
 - A fixed concentration of the radioligand (e.g., 1 nM [3H]8-OH-DPAT).
 - Varying concentrations of (±)-LY-426965 dihydrochloride.
 - For total binding wells, add assay buffer instead of the test compound.
 - For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.



- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of (±)-LY-426965
 dihydrochloride to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:
 - \circ Ki = IC₅₀ / (1 + [L]/Kd)
 - Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Representative Experimental Protocol: [35]GTPyS Binding Assay

This functional assay measures the ability of (±)-LY-426965 dihydrochloride to antagonize agonist-stimulated G-protein activation.[2][3]

Materials:

- Cell membranes expressing the 5-HT1A receptor.
- 5-HT1A receptor agonist (e.g., 8-OH-DPAT).
- (±)-LY-426965 dihydrochloride.
- [35S]GTPyS.



- GDP.
- Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

- Prepare dilutions of (±)-LY-426965 dihydrochloride and the 5-HT1A agonist.
- In a 96-well plate, add:
 - Assay buffer.
 - Cell membranes.
 - GDP (typically 10-30 μM).
 - Varying concentrations of (±)-LY-426965 dihydrochloride.
 - A fixed concentration of the 5-HT1A agonist (e.g., its EC₈₀).
- Pre-incubate the plate for 15-30 minutes at 30°C.
- Initiate the reaction by adding [35S]GTPyS (typically 0.1-0.5 nM).
- Incubate for 60 minutes at 30°C with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters.
- · Wash the filters with ice-cold wash buffer.
- Measure the radioactivity using a scintillation counter.

Data Analysis:

- Plot the [35S]GTPyS binding against the log concentration of the antagonist.
- Determine the IC₅₀ value for the antagonist in the presence of the agonist.

Data Presentation



Representative Quantitative Data

The following table presents representative pharmacological data for a high-affinity 5-HT1A antagonist. Actual values for **(±)-LY-426965 dihydrochloride** should be determined experimentally.

Assay Type	Parameter	Representative Value
Radioligand Binding	Ki (nM)	~0.5 - 5.0
[35S]GTPyS Functional Assay	IC50 (nM) vs. Agonist	~10 - 100

Representative Selectivity Profile

The selectivity of a compound is determined by comparing its binding affinity for the target receptor to its affinity for other receptors. A higher fold selectivity indicates a more specific compound.

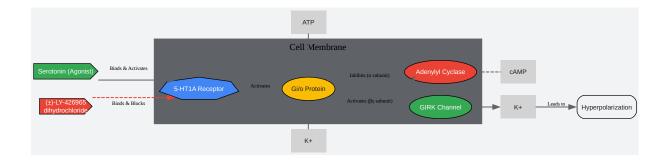
Receptor	Ki (nM)	Fold Selectivity (vs. 5- HT1A)
5-HT1A	1.0	-
Dopamine D ₂	>1000	>1000
Adrenergic α ₁	>500	>500
Adrenergic α ₂	~240	~240
5-HT₂A	>1000	>1000

Visualizations

5-HT1A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT1A receptor involves coupling to inhibitory G-proteins (Gi/o). Antagonism by **(±)-LY-426965 dihydrochloride** blocks these downstream effects.





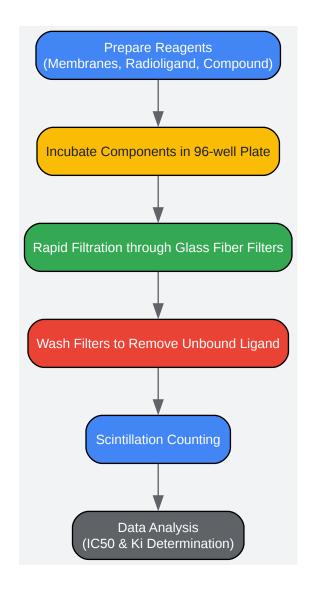
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Caption: Canonical 5-HT1A receptor signaling pathway and its antagonism.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for the competitive radioligand binding assay.





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Caption: Workflow for a competitive radioligand binding assay.

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